![molecular formula C15H10Cl2N2OS2 B10940203 3-chloro-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B10940203.png)
3-chloro-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-1-benzothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N’~2~-[(E)-1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene ring, a thienyl group, and a carbohydrazide moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’~2~-[(E)-1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide typically involves the condensation of thiophene-2-carbohydrazide with 1-(5-chloro-2-hydroxyphenyl)ethanone. The reaction is carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, then cooled to room temperature, and the product is filtered and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N’~2~-[(E)-1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N’~2~-[(E)-1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-chloro-N’~2~-[(E)-1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene rings.
Thienyl derivatives: Compounds containing thienyl groups.
Carbohydrazide derivatives: Compounds with carbohydrazide moieties.
Uniqueness
3-Chloro-N’~2~-[(E)-1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of benzothiophene and thienyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H10Cl2N2OS2 |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
3-chloro-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2OS2/c1-8(10-6-7-12(16)21-10)18-19-15(20)14-13(17)9-4-2-3-5-11(9)22-14/h2-7H,1H3,(H,19,20)/b18-8+ |
InChI Key |
OITRFEZCTQFLGP-QGMBQPNBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C3=CC=C(S3)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.